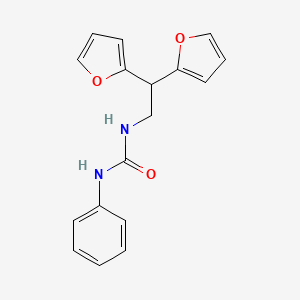
1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea” is a complex organic compound that contains furan, phenyl, and urea functional groups. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl groups are common in organic chemistry and consist of a benzene ring minus one hydrogen, allowing it to bond to other atoms . Urea is an organic compound with two amine (-NH2) groups joined by a carbonyl (C=O) functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of furan rings, a phenyl ring, and a urea moiety. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, phenyl, and urea groups. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Phenyl groups are generally quite stable but can participate in electrophilic aromatic substitution reactions under certain conditions . Urea groups can participate in a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the degree of conjugation in the molecule, the presence of polar groups, and steric effects .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The crystal structure and properties of compounds related to 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea have been extensively studied to understand their molecular configurations and potential applications in scientific research. For instance, the analysis of crystal structures involving furan compounds reveals that the furan ring tends to maintain planarity, with specific configurations influencing the compound's physical properties and reactivity (S. R. Kote et al., 2014).
Synthesis and Applications
The synthesis of novel compounds incorporating furan units, such as 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea, often targets enhanced antibacterial, antiurease, and antioxidant activities. Research has demonstrated that certain furan derivatives exhibit significant antiurease and antioxidant properties, highlighting their potential in medical and environmental applications (B. B. Sokmen et al., 2014).
Material Science and Polymer Synthesis
Furan derivatives play a critical role in the development of biobased materials, including polyesters. The enzymatic polymerization of biobased diols, such as those derived from furan, with various diacid ethyl esters, showcases the potential of furan compounds in creating sustainable materials with desirable mechanical properties (Yi Jiang et al., 2014).
Organic Synthesis and Catalysis
In organic chemistry, furan derivatives serve as key intermediates in the synthesis of complex molecules. Techniques like the photoinduced direct oxidative annulation have been employed to access highly functionalized polyheterocyclic compounds, illustrating the versatility of furan derivatives in synthetic organic chemistry (Jin Zhang et al., 2017).
Pharmaceutical Research
Furan derivatives have been explored for their potential in pharmaceutical applications, including the synthesis of compounds with antimicrobial and antioxidant activities. The development of new furan-based compounds aims at identifying candidates with effective therapeutic profiles (M. Kumaraswamy et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(19-13-6-2-1-3-7-13)18-12-14(15-8-4-10-21-15)16-9-5-11-22-16/h1-11,14H,12H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVGNEZBWAGMDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)

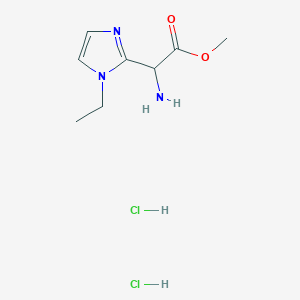
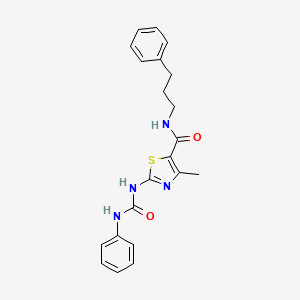

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)
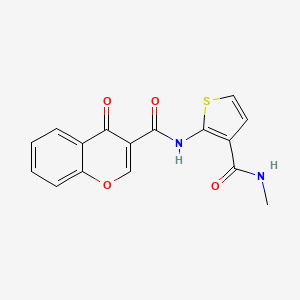
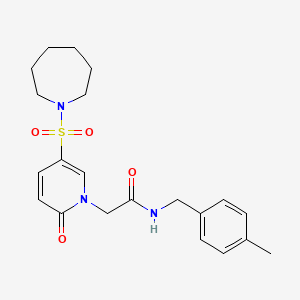
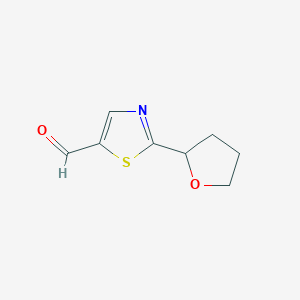
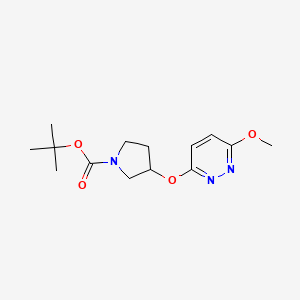
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)